![molecular formula C5H7ClN2O B1423115 5-(3-Chloropropyl)-1,2,4-oxadiazole CAS No. 1251381-53-9](/img/structure/B1423115.png)
5-(3-Chloropropyl)-1,2,4-oxadiazole
Overview
Description
“5-(3-Chloropropyl)-1,2,4-oxadiazole” is likely a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “5-(3-Chloropropyl)” part suggests that a 3-chloropropyl group is attached to the 5th position of this ring .
Molecular Structure Analysis
The molecular structure of “5-(3-Chloropropyl)-1,2,4-oxadiazole” would consist of an oxadiazole ring attached to a 3-chloropropyl group . The exact structure would depend on the specific arrangement and bonding of these groups .
Chemical Reactions Analysis
The chemical reactions involving “5-(3-Chloropropyl)-1,2,4-oxadiazole” would depend on the specific conditions and reactants present . The compound could potentially undergo various reactions such as substitution, addition, or elimination, given the presence of the reactive chloropropyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3-Chloropropyl)-1,2,4-oxadiazole” would depend on its specific molecular structure. These could include properties such as solubility, boiling point, and reactivity.
Scientific Research Applications
Anticancer Potential
5-(3-Chloropropyl)-1,2,4-oxadiazole derivatives have shown promise as potential anticancer agents. In particular, compounds in this class, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have demonstrated activity against breast and colorectal cancer cell lines by inducing apoptosis. Additionally, they have been found to arrest cancer cells in specific phases, leading to apoptosis induction, thus highlighting their potential as therapeutic agents in oncology (Zhang et al., 2005).
Luminescence Properties
The synthesis of new derivatives of 1,2,4-oxadiazole, including 5-(3-Chloropropyl)-1,2,4-oxadiazole, has revealed their significant luminescence properties. These compounds are noted for their good photoluminescence quantum yields, making them potentially useful in materials science, particularly in the development of new luminescent materials (Parra et al., 2006).
Anti-inflammatory and Antithrombotic Properties
Some derivatives of 1,2,4-oxadiazole, like those incorporating a 5-(3-Chloropropyl) structure, have demonstrated notable anti-inflammatory and antithrombotic effects. In vivo studies have shown significant roles in reducing inflammation and enhancing clotting time, making these compounds potential candidates for pharmaceutical development in the treatment of related conditions (Basra et al., 2019).
Medicinal Chemistry Applications
The broader class of 1,2,4-oxadiazoles, including the 5-(3-Chloropropyl) variant, has been explored in medicinal chemistry for various purposes. These compounds have been synthesized and tested for diverse applications, ranging from diuretics to herbicides, indicating their versatility and potential in different therapeutic areas (Vikrishchuk et al., 1995).
Corrosion Inhibition
Oxadiazole derivatives, including those with the 5-(3-Chloropropyl) moiety, have been studied for their potential as corrosion inhibitors. Their effectiveness in preventing metal dissolution in acidic environments demonstrates their utility in industrial applications, particularly in protecting metals from corrosion (Kalia et al., 2020).
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of 1,2,4-oxadiazole derivatives. These compounds have been synthesized and tested for their efficacy against various bacterial strains, showing potential for use in developing new antibacterial agents (Rai et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-chloropropyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c6-3-1-2-5-7-4-8-9-5/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSOMCDAPVQZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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